molecular formula C13H15BrF3NO2 B6351340 (3-Bromo-5-trifluoromethyl-phenyl)-methyl-carbamic acid tert-butyl ester CAS No. 1187928-24-0

(3-Bromo-5-trifluoromethyl-phenyl)-methyl-carbamic acid tert-butyl ester

Cat. No.: B6351340
CAS No.: 1187928-24-0
M. Wt: 354.16 g/mol
InChI Key: LJEZMMZZPHLYDC-UHFFFAOYSA-N
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Description

(3-Bromo-5-trifluoromethyl-phenyl)-methyl-carbamic acid tert-butyl ester is a chemical compound with the molecular formula C12H13BrF3NO2 It is known for its unique structure, which includes a bromine atom, a trifluoromethyl group, and a carbamate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-5-trifluoromethyl-phenyl)-methyl-carbamic acid tert-butyl ester typically involves the reaction of 3-bromo-5-trifluoromethylbenzylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the carbamate ester. The reaction proceeds as follows:

  • Dissolve 3-bromo-5-trifluoromethylbenzylamine in anhydrous dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add tert-butyl chloroformate to the reaction mixture while stirring.
  • Allow the reaction to proceed at room temperature for several hours.
  • After completion, the reaction mixture is washed with water and extracted with dichloromethane.
  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product.
  • Purify the product by column chromatography to obtain this compound in high yield.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-5-trifluoromethyl-phenyl)-methyl-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The carbamate ester can be hydrolyzed to the corresponding carbamic acid under acidic or basic conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols, in the presence of a base like sodium hydride or potassium carbonate.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Substitution Reactions: Formation of substituted derivatives with different functional groups replacing the bromine atom.

    Hydrolysis: Formation of the corresponding carbamic acid and tert-butanol.

    Oxidation and Reduction: Formation of oxidized or reduced derivatives, depending on the specific reaction.

Scientific Research Applications

(3-Bromo-5-trifluoromethyl-phenyl)-methyl-carbamic acid tert-butyl ester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3-Bromo-5-trifluoromethyl-phenyl)-methyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The trifluoromethyl group and bromine atom contribute to its binding affinity and specificity, while the carbamate ester moiety may undergo hydrolysis to release the active form of the compound.

Comparison with Similar Compounds

Similar Compounds

    (3-Bromo-5-trifluoromethyl-phenyl)-methyl-carbamic acid methyl ester: Similar structure but with a methyl ester instead of a tert-butyl ester.

    (3-Bromo-5-trifluoromethyl-phenyl)-methyl-carbamic acid ethyl ester: Similar structure but with an ethyl ester instead of a tert-butyl ester.

    (3-Bromo-5-trifluoromethyl-phenyl)-methyl-carbamic acid isopropyl ester: Similar structure but with an isopropyl ester instead of a tert-butyl ester.

Uniqueness

The uniqueness of (3-Bromo-5-trifluoromethyl-phenyl)-methyl-carbamic acid tert-butyl ester lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the bromine atom provides a site for further functionalization. The tert-butyl ester moiety offers steric protection and can be selectively hydrolyzed under mild conditions.

Properties

IUPAC Name

tert-butyl N-[3-bromo-5-(trifluoromethyl)phenyl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrF3NO2/c1-12(2,3)20-11(19)18(4)10-6-8(13(15,16)17)5-9(14)7-10/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJEZMMZZPHLYDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CC(=CC(=C1)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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